An In-Depth Technical Guide to N-Feruloyl-L-phenylalanine (FA-Phe-OH): Structure, Properties, and Synthesis
An In-Depth Technical Guide to N-Feruloyl-L-phenylalanine (FA-Phe-OH): Structure, Properties, and Synthesis
Executive Summary: N-Feruloyl-L-phenylalanine (FA-Phe-OH) is a synthetic amide formed between the naturally occurring phenolic acid, ferulic acid, and the essential amino acid, L-phenylalanine. This conjugation yields a molecule with significant potential in the fields of drug delivery and pharmaceutical sciences. By combining the well-documented antioxidant and anti-inflammatory properties of ferulic acid with the biocompatible amino acid carrier, FA-Phe-OH emerges as a promising candidate for prodrug strategies. This guide provides a comprehensive overview of its chemical structure, molecular weight, physicochemical properties, a detailed protocol for its chemical synthesis, and methods for its analytical characterization.
Core Concepts: The Building Blocks of FA-Phe-OH
N-Feruloyl-L-phenylalanine is a derivative that leverages the distinct chemical features of its two constituent parts:
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L-Phenylalanine (Phe): An essential aromatic amino acid featuring a hydrophobic benzyl side chain.[1] In drug design, phenylalanine moieties can be incorporated to modulate a compound's interaction with biological targets and improve metabolic stability.[2]
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Ferulic Acid (FA): A phenolic acid abundant in plant cell walls. It is recognized for a wide range of biological activities, including potent antioxidant, anti-inflammatory, and antidiabetic effects, though its clinical utility can be limited by low bioavailability.[3][4]
The strategic linkage of these two molecules via an amide bond creates a new chemical entity designed to enhance the therapeutic potential of ferulic acid, particularly by utilizing amino acid transporters for improved cellular uptake.[3]
Chemical Structure and Physicochemical Properties
Chemical Structure Elucidation
FA-Phe-OH is formed when the carboxylic acid group of trans-ferulic acid forms an amide bond with the α-amino group of L-phenylalanine.
Caption: Chemical structure of N-Feruloyl-L-phenylalanine (FA-Phe-OH).
Molecular Profile
The fundamental chemical attributes of FA-Phe-OH are summarized below. The molecular weight is derived from the sum of the molecular weights of trans-ferulic acid (C₁₀H₁₀O₄, ~194.18 g/mol ) and L-phenylalanine (C₉H₁₁NO₂, ~165.19 g/mol ), minus the molecular weight of water (H₂O, ~18.015 g/mol ) lost during the amide bond formation.
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₉NO₅ | Calculated |
| Molecular Weight | 341.36 g/mol | Calculated |
| IUPAC Name | (S)-2-(3-(4-hydroxy-3-methoxyphenyl)acrylamido)-3-phenylpropanoic acid | IUPAC Nomenclature |
| Synonyms | FA-Phe-OH, N-Feruloyl-L-phenylalanine | Common Nomenclature |
Physicochemical Properties
The properties of FA-Phe-OH are influenced by both the ferulic acid and phenylalanine components. The presence of aromatic rings contributes to its overall hydrophobicity, while the carboxylic acid and phenolic hydroxyl groups provide sites for hydrogen bonding.
| Property | Description | Rationale |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMF, DMSO, and ethanol. | The combination of two hydrophobic phenyl groups and the planar amide linkage reduces affinity for water. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the properties of similar N-acylated amino acids.[5] |
| Stability | The amide bond is generally stable under physiological conditions but can be susceptible to enzymatic or acidic/basic hydrolysis. | The stability is a key factor in its design as a prodrug, intended for release in specific biological environments.[6] |
| pKa | The carboxylic acid group will have a pKa around 2-3, and the phenolic hydroxyl group will have a pKa around 9-10. | Inferred from the standard pKa values of amino acid carboxyl groups and phenolic moieties. |
Synthesis and Characterization
Synthesis Strategy: Amide Coupling
The most direct method for synthesizing FA-Phe-OH is through the coupling of the carboxylic acid of ferulic acid with the amine of L-phenylalanine. A common and effective approach involves converting the ferulic acid into a more reactive acyl chloride derivative, which then readily reacts with the amino group of L-phenylalanine.[6]
Caption: General workflow for the synthesis and validation of FA-Phe-OH.
Experimental Protocol
This protocol is adapted from established methods for amide bond formation involving amino acids.[6]
Materials:
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trans-Ferulic acid
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Thionyl chloride (SOCl₂)
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L-Phenylalanine
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Sodium bicarbonate (NaHCO₃)
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Dichloromethane (DCM, anhydrous)
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄, anhydrous)
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Hydrochloric acid (HCl, 1M)
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Silica gel for column chromatography
Procedure:
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Activation of Ferulic Acid:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend trans-ferulic acid (1.0 eq) in anhydrous DCM.
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Add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then reflux gently for 2-3 hours until the reaction is complete (monitored by TLC).
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Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude feruloyl chloride. This intermediate is moisture-sensitive and should be used immediately.
-
-
Amide Coupling Reaction:
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In a separate flask, dissolve L-phenylalanine (1.1 eq) in a saturated aqueous solution of sodium bicarbonate.
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Cool this solution to 0 °C in an ice bath.
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Dissolve the crude feruloyl chloride from the previous step in a minimal amount of an appropriate organic solvent (e.g., DCM or THF).
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Add the feruloyl chloride solution dropwise to the L-phenylalanine solution with vigorous stirring, maintaining the temperature at 0 °C.
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Allow the reaction to stir at room temperature overnight.
-
-
Workup and Extraction:
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Acidify the reaction mixture to a pH of ~2 using 1M HCl. This will protonate the carboxylic acid of the product.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash sequentially with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude FA-Phe-OH product.
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-
Purification:
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Purify the crude product using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure FA-Phe-OH.
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Analytical Characterization
To ensure the identity, structure, and purity of the synthesized compound, a combination of analytical techniques is essential.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure. Key signals to identify would include the characteristic peaks for the aromatic protons of both moieties, the vinyl protons of the feruloyl group, and the α- and β-protons of the phenylalanine backbone.
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Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the compound. The analysis should show a prominent ion corresponding to the calculated mass of FA-Phe-OH (341.36 g/mol ).[7]
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High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A pure sample should ideally show a single peak under various detection wavelengths (e.g., 280 nm and 320 nm, where the phenolic and cinnamic acid chromophores absorb).[8]
Applications and Future Directions
The primary application for FA-Phe-OH in drug development is its use as a prodrug to improve the oral bioavailability of ferulic acid.[3][6] The rationale is that the FA-Phe-OH conjugate may be recognized by amino acid transporters in the intestine, facilitating its absorption, after which cellular enzymes would hydrolyze the amide bond to release the active ferulic acid.
Further research is warranted to:
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Evaluate its transport kinetics across intestinal cell models (e.g., Caco-2 cells).
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Investigate its metabolic stability in plasma and liver microsomes.
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Conduct in vivo pharmacokinetic and pharmacodynamic studies to confirm its efficacy as a prodrug for delivering ferulic acid.
By providing a stable yet cleavable linkage between a potent natural antioxidant and a biocompatible carrier, N-Feruloyl-L-phenylalanine stands as a well-designed candidate for overcoming the delivery challenges associated with phenolic compounds.
References
- Benchchem. (n.d.). Applications of Fmoc-D-Phe(2-F)-OH in drug discovery and development.
- Al-Sha'er, M. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2349.
- ResearchGate. (2015). N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways.
- Trombino, S., et al. (2019). A New Pro-Prodrug Aminoacid-Based for Trans-Ferulic Acid and Silybin Intestinal Release. Molecules, 24(21), 3858.
- Stancheva, S. S., et al. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. International Journal of Molecular Sciences, 22(16), 8565.
- Zduńska, K., et al. (2019). A recent overview on the biological and pharmacological activities of ferulic acid. EXCLI Journal, 18, 132-138.
- CymitQuimica. (n.d.). CAS 738-75-0: N-(phenylacetyl)-L-phenylalanine.
- WikiMol. (n.d.). Phenylalanine.
- ResearchGate. (2010). Application of HPLC and GC/MS to quantification of phenylalanine in chosen kinds of food for particular nutritional uses.
- MDPI. (2016). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR.
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